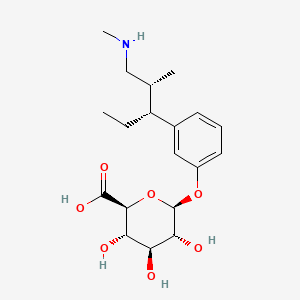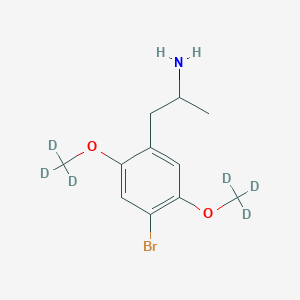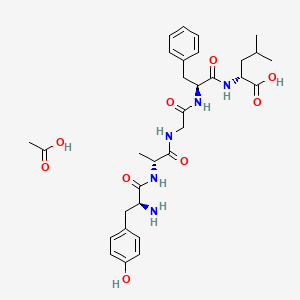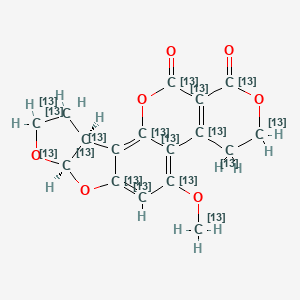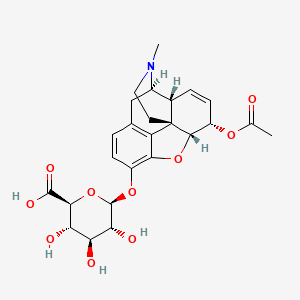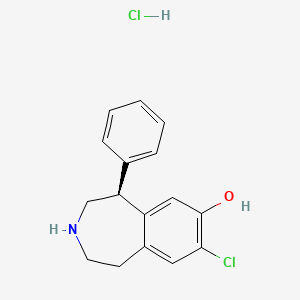
Bismuth;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth–titanium (1/1), also known as bismuth titanate, is a compound composed of bismuth and titanium in a 1:1 ratio. This compound is known for its unique properties, including high dielectric constant, ferroelectricity, and piezoelectricity, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth titanate can be synthesized through several methods, including solid-state reaction, sol-gel process, and hydrothermal synthesis. The solid-state reaction involves mixing bismuth oxide (Bi2O3) and titanium dioxide (TiO2) powders, followed by calcination at high temperatures (around 800-1000°C) to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is then dried and calcined to obtain bismuth titanate . Hydrothermal synthesis involves reacting bismuth and titanium precursors in an aqueous solution at elevated temperatures and pressures, leading to the formation of bismuth titanate nanoparticles .
Industrial Production Methods: In industrial settings, bismuth titanate is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. Large-scale production involves the precise control of reaction conditions, such as temperature, time, and atmosphere, to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Bismuth titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with strong acids and bases, leading to the formation of different bismuth and titanium compounds .
Common Reagents and Conditions: Common reagents used in reactions with bismuth titanate include nitric acid, hydrochloric acid, and sodium hydroxide. These reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from reactions involving bismuth titanate depend on the specific reagents and conditions used. For example, reacting bismuth titanate with nitric acid can produce bismuth nitrate and titanium dioxide .
Scientific Research Applications
Bismuth titanate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions . In biology and medicine, bismuth titanate nanoparticles are explored for their potential in drug delivery and imaging . In industry, bismuth titanate is used in the production of capacitors, sensors, and actuators due to its high dielectric constant and piezoelectric properties .
Mechanism of Action
The mechanism by which bismuth titanate exerts its effects is primarily related to its ferroelectric and piezoelectric properties. At the molecular level, the alignment of electric dipoles within the crystal structure of bismuth titanate leads to its ferroelectric behavior . This alignment can be influenced by external electric fields, resulting in changes in the material’s polarization and dielectric properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bismuth titanate include bismuth vanadate (BiVO4), bismuth molybdate (Bi2MoO6), and bismuth tungstate (Bi2WO6) . These compounds share some properties with bismuth titanate, such as high dielectric constants and photocatalytic activity.
Uniqueness: What sets bismuth titanate apart from these similar compounds is its exceptional ferroelectric and piezoelectric properties, making it particularly valuable in applications requiring high sensitivity and precision . Additionally, bismuth titanate’s stability at high temperatures further enhances its suitability for various industrial applications .
Properties
IUPAC Name |
bismuth;titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Ti |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMMQFWZJTWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.847 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[U-13C]-Ochratoxin A](/img/structure/B1514388.png)
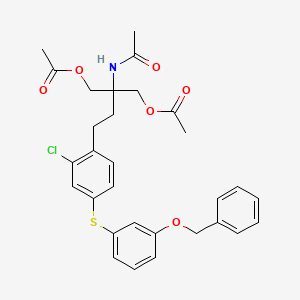
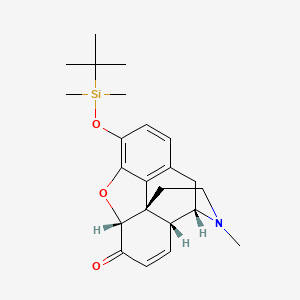
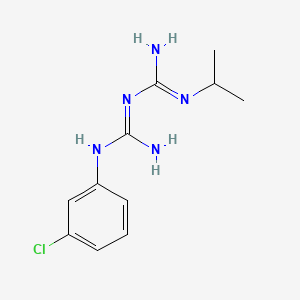
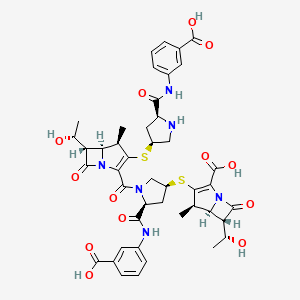

![(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B1514398.png)
